4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
CAS No.: 890939-35-2
Cat. No.: VC7475022
Molecular Formula: C18H12Cl2N6O
Molecular Weight: 399.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890939-35-2 |
|---|---|
| Molecular Formula | C18H12Cl2N6O |
| Molecular Weight | 399.24 |
| IUPAC Name | 4-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
| Standard InChI | InChI=1S/C18H12Cl2N6O/c19-12-3-1-11(2-4-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-7-5-13(20)6-8-14/h1-10H,(H,25,27)(H,21,22,24) |
| Standard InChI Key | FWQNOKBAABQFSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl |
Introduction
The compound 4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic molecule that incorporates multiple functional groups and heterocyclic systems. Its structure suggests potential applications in medicinal chemistry, particularly in drug design and pharmacology, due to the presence of the pyrazolo[3,4-d]pyrimidine core and hydrazide functionality.
Key Structural Features:
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Pyrazolo[3,4-d]pyrimidine Core: This bicyclic heterocyclic system is known for its bioactivity and is often explored in pharmaceutical research.
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Chlorophenyl Substituent: The presence of chlorinated aromatic rings enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
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Benzohydrazide Moiety: Hydrazides are versatile intermediates in organic synthesis and are frequently investigated for antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacological Relevance
The structural features of this compound suggest it could be explored for:
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Anticancer Activity: Pyrazolo[3,4-d]pyrimidines have shown promise as kinase inhibitors in cancer therapy.
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Antimicrobial Properties: Hydrazides are known for their broad-spectrum activity against bacterial and fungal pathogens.
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Anti-inflammatory Effects: Compounds with similar scaffolds have been studied for their ability to inhibit pro-inflammatory enzymes.
Synthetic Intermediates
The compound could serve as a precursor for synthesizing derivatives with tailored properties by modifying the hydrazide or chlorophenyl groups.
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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X-ray Crystallography: Determines the precise three-dimensional structure.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₁Cl₂N₅O |
| Molecular Weight | ~388.21 g/mol |
| Functional Groups | Hydrazide, Chlorophenyl, Pyrazolopyrimidine |
| Solubility | Likely soluble in organic solvents |
| Bioactivity Potential | Anticancer, Antimicrobial, Anti-inflammatory |
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